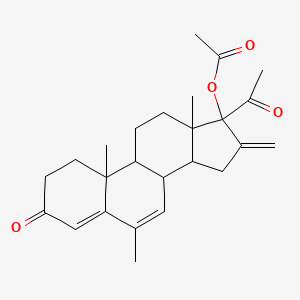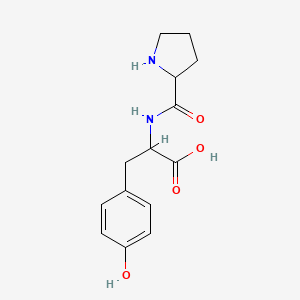
Prolyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyltyrosine is a dipeptide composed of the amino acids proline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Méthodes De Préparation
The synthesis of prolyltyrosine involves several steps. One method includes the preparation of caproic acid chloride using thionylchloride, followed by Schotten–Baumann acylation of L-proline by the obtained acid chloride. The next step is the esterification of L-tyrosine in methanol in the presence of thionylchloride. Finally, the methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide .
Analyse Des Réactions Chimiques
Prolyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionylchloride for esterification and isobutylchloroformate for the mixed anhydride method. The major products formed from these reactions are typically the methyl ester of N-caproyl-L-prolyl-L-tyrosine .
Applications De Recherche Scientifique
Prolyltyrosine has several scientific research applications. It is used in the study of protein digestion and catabolism. This compound is also studied for its physiological or cell-signaling effects .
Mécanisme D'action
The mechanism of action of prolyltyrosine involves its role as an intermediate in protein digestion and catabolism. It may have cell-signaling effects, although these are not fully understood. The molecular targets and pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Prolyltyrosine is unique due to its composition of proline and tyrosine. Similar compounds include other dipeptides composed of different amino acids. . These compounds share some similarities with this compound but differ in their specific amino acid composition and resulting properties.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-(pyrrolidine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20) |
Clé InChI |
OIDKVWTWGDWMHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
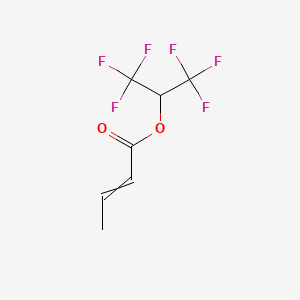
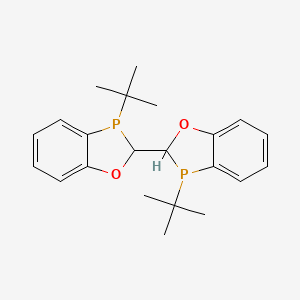
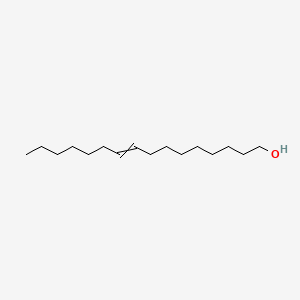

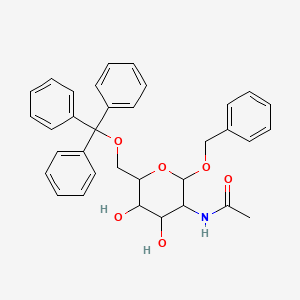
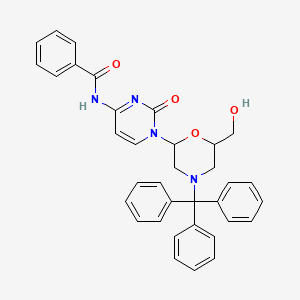
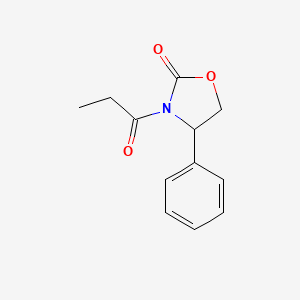
![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
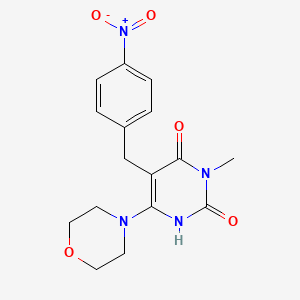
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
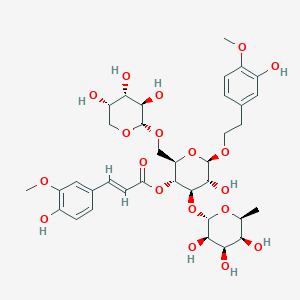
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
